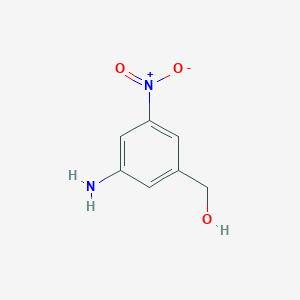

(3-Amino-5-nitrophenyl)methanol

Descripción

Overview of Benzene-Methanol Derivatives in Chemical Research

Benzene-methanol derivatives, characterized by a hydroxyl-methyl group attached to a benzene (B151609) ring, are fundamental building blocks in organic synthesis. libretexts.org The benzene ring can be functionalized with a wide array of substituents, allowing for the creation of a diverse range of molecules with tailored properties. pressbooks.pub These derivatives serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. libretexts.orgacs.org The reactivity of the methanol (B129727) group, coupled with the electronic effects of other substituents on the aromatic ring, provides a versatile platform for constructing complex molecular architectures. pressbooks.pub

Significance of Amino and Nitro Functional Groups in Aromatic Systems

The presence of both an amino (-NH2) and a nitro (-NO2) group on an aromatic ring, as seen in (3-Amino-5-nitrophenyl)methanol, creates a unique electronic environment. The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. csbsju.edursc.org Conversely, the nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. rsc.orgnumberanalytics.comwikipedia.org

Research Landscape of this compound and Related Compounds

This compound is a known chemical entity, with its basic properties cataloged in various chemical databases. chemicalbook.com3wpharm.comchem960.com It is recognized as a potential building block or intermediate in organic synthesis. However, a comprehensive review of the scientific literature reveals that dedicated studies focusing on the specific applications and reaction pathways of this compound are not extensive. Much of the available information is in the context of broader studies on substituted nitroanilines or as an entry in chemical supplier catalogs. A significant research gap exists in exploring its potential in areas like medicinal chemistry, materials science, and as a precursor for more complex heterocyclic systems. While the synthesis of related functionalized compounds is an active area of research, this specific isomer remains underexplored. nih.govrsc.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 90390-46-8 |

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| Predicted pKa | 13.71 ± 0.10 |

| Storage | Keep in dark place, Inert atmosphere, Room temperature |

This data is compiled from available chemical databases and predictive models. chemicalbook.com

The academic relevance of this compound lies in its potential as a model compound for studying the effects of competing electronic influences on chemical reactivity. Its structure is ideal for investigations into reaction mechanisms and for the synthesis of novel, highly functionalized molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-amino-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQKOVFSUNXURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573857 | |

| Record name | (3-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-46-8 | |

| Record name | (3-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Nitrophenyl Methanol

Direct Synthesis Approaches

Direct synthesis approaches to (3-Amino-5-nitrophenyl)methanol focus on the modification of closely related precursor molecules. These routes can be advantageous when the starting materials are commercially available or readily synthesized. The primary strategies involve nucleophilic substitution reactions on halogenated benzaldehydes and the use of organometallic intermediates.

Precursor-Based Synthetic Routes

Precursor-based syntheses are a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, well-defined starting materials. In the context of this compound, this often involves the manipulation of functional groups on a substituted benzene (B151609) ring.

The synthesis of this compound from 3-chloro-5-nitrobenzaldehyde (B1357114) represents a potential, though not widely documented, synthetic pathway. This approach would likely involve a two-step process: first, the nucleophilic aromatic substitution of the chloride with an amino group or its equivalent, followed by the reduction of the aldehyde functionality to a primary alcohol.

A hypothetical reaction sequence could involve the treatment of 3-chloro-5-nitrobenzaldehyde with ammonia (B1221849) or a protected amine source under high pressure and temperature, a classic Buchwald-Hartwig amination, or a related palladium-catalyzed cross-coupling reaction. The subsequent reduction of the aldehyde in the resulting 3-amino-5-nitrobenzaldehyde could then be achieved using a mild reducing agent such as sodium borohydride (B1222165) to avoid the reduction of the nitro group.

Challenges in this approach include the potential for competing side reactions, such as the reduction of the nitro group during the aldehyde reduction step, and the often harsh conditions required for nucleophilic aromatic substitution on an electron-deficient ring.

A plausible, albeit less explored, route to this compound could proceed through 3-iodo-5-nitrobenzenemethanol. This pathway would also likely rely on a palladium-catalyzed amination reaction, similar to the one described for the chloro-analogue. The key advantage of using an iodo-substituted precursor is the greater reactivity of the carbon-iodine bond in cross-coupling reactions compared to the carbon-chlorine bond.

The synthesis would commence with the reduction of 3-iodo-5-nitrobenzaldehyde (B2441064) to 3-iodo-5-nitrobenzenemethanol, followed by a Buchwald-Hartwig amination with an ammonia surrogate. The choice of ligand and reaction conditions would be crucial to ensure efficient coupling and to prevent side reactions. The development of this specific synthetic route remains an area for further research.

Reduction-Based Synthesis

Reduction-based syntheses are among the most common and effective methods for preparing this compound. These strategies typically involve the selective reduction of a nitro group to an amino group or the reduction of a carbonyl group to an alcohol.

One of the most direct and widely utilized methods for the synthesis of this compound is the selective reduction of a dinitro precursor. A common starting material for this approach is 3,5-dinitrobenzyl alcohol. The selective reduction of one nitro group in the presence of another can be achieved using a variety of reagents and conditions.

A frequently employed method involves the use of sodium sulfide (B99878) or ammonium (B1175870) sulfide in aqueous or alcoholic solutions. This chemoselective reduction is effective due to the ability of the sulfide reagents to preferentially reduce one nitro group in polynitrated aromatic compounds. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Another approach involves catalytic hydrogenation. By carefully selecting the catalyst, solvent, and reaction conditions, it is possible to achieve the selective reduction of one nitro group. For example, palladium on carbon (Pd/C) is a common catalyst for nitro group reductions. The selectivity can often be controlled by adjusting the hydrogen pressure and reaction time.

| Starting Material | Reagent(s) | Product | Key Advantages |

| 3,5-Dinitrobenzyl alcohol | Na2S or (NH4)2S | This compound | High chemoselectivity, readily available reagents. |

| 3,5-Dinitrobenzyl alcohol | H2, Pd/C | This compound | Scalable, can be highly selective under optimized conditions. |

While the synthesis of racemic this compound is well-established, the preparation of enantiomerically pure forms of this compound presents a greater challenge. Stereoselective reduction strategies for the formation of the alcohol functionality would be required if the synthesis started from a prochiral ketone precursor, which is not the typical route for this compound.

However, if a synthetic route were to proceed through 3-amino-5-nitrobenzaldehyde, the stereoselective reduction of the aldehyde to the corresponding chiral alcohol could be envisioned. This would involve the use of chiral reducing agents or catalysts. Common methods for the asymmetric reduction of prochiral aldehydes include the use of chiral borane (B79455) reagents, such as those derived from alpha-pinene (B124742) (e.g., Alpine-Borane), or catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands.

The development of a specific and efficient stereoselective reduction for the synthesis of chiral this compound would be a valuable contribution to the field, particularly for applications where enantiomeric purity is critical.

Multi-Step Synthetic Pathways and Optimizations

The creation of this compound is not a single-step process but rather a carefully orchestrated sequence of reactions. The complexity of the molecule, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring, alongside a primary alcohol, necessitates a multi-step approach to manage functional group compatibility and achieve the desired substitution pattern.

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis is a foundational technique in synthetic planning where a target molecule is deconstructed into simpler, commercially available precursors. amazonaws.com For this compound, the analysis begins by identifying the key functional groups: a primary alcohol, a secondary amine, and a nitro group arranged in a meta-substitution pattern on a benzene ring.

A logical retrosynthetic approach involves functional group interconversion (FGI). The amino group can be envisioned as arising from the reduction of a nitro group, and the methanol (B129727) (hydroxymethyl) group can be formed by the reduction of a carboxylic acid or an ester. This leads to a key precursor: 3,5-Dinitrobenzoic acid .

The proposed synthetic pathway is as follows:

Esterification: 3,5-Dinitrobenzoic acid is first converted to its methyl or ethyl ester, such as Methyl 3,5-dinitrobenzoate , to prevent the carboxylic acid from interfering with subsequent reduction steps.

Selective Reduction (Nitro Group): One of the two nitro groups of the ester is selectively reduced to an amino group. This is a critical step, as over-reduction could affect the second nitro group or the ester functionality. This step yields a 3-amino-5-nitrobenzoate intermediate.

Reduction (Ester Group): The ester group is then reduced to the primary alcohol, yielding the final product, this compound.

This strategic approach simplifies the synthesis by utilizing a common starting material and addressing the functional groups in a stepwise manner.

Catalytic Methods in Synthesis

Catalysis is crucial for achieving efficiency and selectivity in the synthesis of this compound, particularly during the reduction steps. Both homogeneous and heterogeneous catalysts find application.

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity under mild conditions. In syntheses related to substituted anilines, sophisticated palladium-based systems have been employed. For instance, Pd(II)/sulfoxide catalysts have been used for allylic C-H amination to form C-N bonds, creating precursors for syn-1,3-amino alcohols. nih.gov While not a direct reduction, these methods highlight the use of soluble metal complexes to precisely construct carbon-nitrogen bonds, a key feature of the target molecule. nih.gov Ruthenium-based catalysts have also been explored for C-N bond formation, demonstrating the potential of advanced organometallic chemistry in this field. acs.org

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. The selective reduction of a nitro group in a dinitro-aromatic compound is a classic application for these catalysts. acs.org Various metal-based catalysts are effective for this transformation.

| Catalyst | Reductant | Typical Conditions | Advantages/Disadvantages |

| Pd/C (Palladium on Carbon) | H₂ gas | Methanol/Ethanol (B145695) solvent, Room Temp. | High activity, good selectivity; Can be pyrophoric. |

| Raney Nickel | H₂ gas or Hydrazine (B178648) | Ethanol solvent, RT to moderate heat | Highly effective, cost-efficient; Requires careful handling. |

| Fe/HCl (Béchamp reduction) | Iron filings in acid | Aqueous/Ethanol mixture, Reflux | Inexpensive, classic method; Produces iron sludge waste. |

| SnCl₂/HCl | Stannous chloride in acid | HCl/Ethanol | Good for laboratory scale, high selectivity; Stoichiometric metal waste. |

| Non-noble 3d-Metals (Fe, Co, Ni) | Various (H₂, etc.) | Varied | Lower cost than noble metals, increasing research interest. acs.org |

This table presents common heterogeneous catalysts used for nitro group reduction, a key step in a plausible synthesis of the target compound.

Solvent Effects and Reaction Conditions Optimization

The choice of solvent and reaction conditions is paramount for controlling reaction rates and selectivity. In multi-step syntheses, the solvent must be compatible with both the reactants and the catalysts used in each step.

For the reduction of nitroarenes, polar protic solvents like ethanol and methanol are frequently used as they can solvate the polar intermediates and are compatible with catalytic hydrogenation. nih.gov For instance, the synthesis of certain pyridazine (B1198779) derivatives is effectively carried out in a water and ethanol mixture at room temperature. scielo.org.za In other cases, aprotic solvents like Tetrahydrofuran (THF) are preferred, such as in the reaction of an amino group with 2-fluoro-nitrobenzene to form an intermediate for the drug olanzapine. wikipedia.org The optimization of conditions, such as temperature, is also critical. A study on the synthesis of 2-Amino-5-nitrophenol found that nitration was optimally carried out at 40°C for 2 hours, while a subsequent hydrolysis step required 105°C for 2.5 hours, demonstrating the need for precise temperature control at different stages. researchgate.net

| Parameter | Effect on Synthesis | Example |

| Solvent Polarity | Influences reactant solubility and catalyst activity. | Ethanol/water mixtures are effective for some reactions involving polar reagents. scielo.org.za |

| Temperature | Controls reaction rate and can influence selectivity between multiple possible products. | Optimal nitration at 40°C, while hydrolysis requires 105°C for a related compound. researchgate.net |

| Catalyst Loading | Affects reaction speed and cost. | Low catalyst loading (e.g., 0.1 mol%) can be highly efficient in certain reactions. acs.org |

| Pressure (for H₂) | Higher pressure increases the rate of catalytic hydrogenation. | Standard practice in industrial hydrogenations to drive reactions to completion. |

This table summarizes the impact of key reaction conditions on the synthesis.

Yield Optimization and Purity Enhancement

Once the synthesis is complete, purification is necessary to remove byproducts, unreacted starting materials, and catalysts. Common methods for purifying solid organic compounds like this compound include:

Recrystallization: This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Ethanol or methanol are often suitable solvents for this purpose. scielo.org.zanih.gov

Column Chromatography: For more challenging separations, the crude mixture is passed through a column of silica (B1680970) gel or alumina. A solvent or solvent mixture (eluent) carries the components through the column at different rates, allowing for their separation. This method was used to isolate a diastereomer in the synthesis of (+)-allosedridine, a related amino alcohol. nih.gov

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. scielo.org.zanih.gov

Chemical Reactivity and Derivatization of 3 Amino 5 Nitrophenyl Methanol

Reactions Involving the Amino Group

The amino group in (3-Amino-5-nitrophenyl)methanol is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.

Acylation and Amidation Reactions

The amino group of this compound can readily undergo acylation or amidation reactions with acylating agents such as acyl chlorides or acid anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting amides are important intermediates in the synthesis of various pharmaceuticals and other complex organic molecules. acs.orgnih.gov For instance, the reaction with an appropriate acyl chloride can introduce a new functional group, altering the compound's physical and chemical properties.

A general representation of the acylation reaction is as follows:

this compound + R-COCl → (3-Acylamino-5-nitrophenyl)methanol + HCl

Where R represents an alkyl or aryl group.

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive intermediate.

The diazotization reaction can be represented as:

this compound + NaNO2 + 2HCl → [N2]+[Cl]- -C6H3(NO2)(CH2OH) + NaCl + 2H2O

These diazonium salts can then undergo a variety of coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often highly colored and are used as dyes and pigments. The position of the coupling is generally directed by the existing substituents on the aromatic ring of the coupling partner.

Condensation Reactions with Aldehydes and Ketones

The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically requires acid or base catalysis and involves the elimination of a water molecule. The resulting imine can be further reduced to a secondary amine if desired. Such reactions are fundamental in the synthesis of various heterocyclic compounds. For example, cyclocondensation reactions of related nitrophenyl compounds with other reagents can lead to the formation of complex heterocyclic systems like tetrahydroisoquinolines. nih.gov

Nucleophilic Aromatic Substitution (SNAri) Reactions, where applicable

While the amino group itself is not a leaving group in traditional SNAr reactions, the presence of a strong electron-withdrawing nitro group on the aromatic ring makes the ring susceptible to nucleophilic attack. wikipedia.orgscranton.edunih.gov In principle, if another suitable leaving group were present on the ring, a nucleophile could displace it. However, in the context of this compound, the amino group's primary role in SNAr reactions is often as an activating group that can be modified or can influence the reactivity of other positions on the ring. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. scranton.edunih.gov

Reactions Involving the Hydroxyl (Methanol) Group

The benzylic hydroxyl group of this compound provides another avenue for derivatization, allowing for the formation of ethers and esters.

Esterification and Etherification Reactions

The hydroxyl group can be esterified by reacting this compound with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst. This reaction leads to the formation of the corresponding ester.

Etherification of the hydroxyl group can be achieved through various methods. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed. Alternatively, chemoselective methods have been developed for the etherification of benzyl (B1604629) alcohols. organic-chemistry.org For example, using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol like methanol (B129727) or ethanol (B145695) can selectively form the corresponding methyl or ethyl ether. organic-chemistry.org This selectivity is particularly useful when other hydroxyl groups, such as phenolic hydroxyls, are present in the molecule. organic-chemistry.org

| Reaction Type | Reagents | Functional Group Involved | Product Type |

| Acylation | Acyl chloride, Acid anhydride | Amino | Amide |

| Diazotization | Sodium nitrite, Acid | Amino | Diazonium salt |

| Condensation | Aldehyde, Ketone | Amino | Imine (Schiff base) |

| Esterification | Carboxylic acid, Acyl chloride | Hydroxyl | Ester |

| Etherification | Alkyl halide, TCT/Alcohol | Hydroxyl | Ether |

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. khanacademy.org For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are often employed for this transformation. khanacademy.org A reported method for the oxidation of β-amino alcohols to α-amino aldehydes utilizes manganese(IV) oxide, which offers high enantiopurity and avoids over-oxidation. researchgate.net

For the conversion to a carboxylic acid, stronger oxidizing agents are necessary. khanacademy.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) and Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid). khanacademy.org Additionally, catalytic systems such as CrO3 with periodic acid (H5IO6) in wet acetonitrile (B52724) have been shown to effectively oxidize primary alcohols to carboxylic acids in excellent yields. organic-chemistry.org Another approach involves using bismuth(III) oxide with aqueous tert-butyl hydroperoxide under ambient conditions. organic-chemistry.org A sustainable method utilizes oxygen or air as the oxidant in the presence of a catalytic system comprising Fe(NO3)3·9H2O, TEMPO, and a chloride salt. organic-chemistry.org

| Transformation | Reagent/Catalyst | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 3-Amino-5-nitrobenzaldehyde |

| Oxidation to Aldehyde | Manganese(IV) oxide | 3-Amino-5-nitrobenzaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4) | 3-Amino-5-nitrobenzoic acid |

| Oxidation to Carboxylic Acid | Jones Reagent | 3-Amino-5-nitrobenzoic acid |

| Oxidation to Carboxylic Acid | CrO3/H5IO6 | 3-Amino-5-nitrobenzoic acid |

| Oxidation to Carboxylic Acid | Bismuth(III) oxide/t-BuOOH | 3-Amino-5-nitrobenzoic acid |

| Oxidation to Carboxylic Acid | Fe(NO3)3·9H2O/TEMPO/MCl/O2 | 3-Amino-5-nitrobenzoic acid |

Nucleophilic Displacement Reactions

The hydroxyl group of the benzylic alcohol in this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic displacement reactions. However, the amino group, being a nucleophile itself, can complicate these reactions through intramolecular cyclization or by reacting with the external nucleophile. Protection of the amino group, for example by converting it to an amide, is often necessary to achieve selective nucleophilic substitution at the benzylic carbon. masterorganicchemistry.com

Aromatic nucleophilic substitution (SNAr) on the phenyl ring is also a possibility, particularly at the positions activated by the electron-withdrawing nitro group. While direct displacement of a hydrogen atom is rare, it can occur under specific conditions, a reaction known as Vicarious Nucleophilic Substitution (VNS). nih.gov More commonly, a leaving group, such as a halogen, is displaced by a nucleophile. nih.govresearchgate.net

Reactions Involving the Nitro Group

The nitro group is a key functional group that significantly influences the reactivity of the molecule and can be transformed into other functionalities.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.comsci-hub.st This conversion of the electron-withdrawing nitro group into an electron-donating amino group dramatically alters the electronic properties of the aromatic ring. masterorganicchemistry.com Several methods are available for this reduction:

Catalytic Hydrogenation: This is a widely used industrial method employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO2). masterorganicchemistry.comwikipedia.org This method is often preferred for its clean reaction profile.

Metal/Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide (B99878), and sodium borohydride (B1222165) in the presence of a catalyst like Ni(PPh3)4 are also effective for this transformation. wikipedia.orgjsynthchem.com

The reduction can sometimes be controlled to yield intermediate products like hydroxylamines or even azo compounds, depending on the reducing agent and reaction conditions. wikipedia.org For instance, reduction with zinc metal in aqueous ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). wikipedia.org

| Reducing Agent | Product |

| H2/Raney Ni, Pd/C, or PtO2 | 3,5-Diaminobenzyl alcohol |

| Fe/HCl | 3,5-Diaminobenzyl alcohol |

| Sn/HCl | 3,5-Diaminobenzyl alcohol |

| Zn/HCl | 3,5-Diaminobenzyl alcohol |

| Sodium Hydrosulfite | 3,5-Diaminobenzyl alcohol |

| NaBH4/Ni(PPh3)4 | 3,5-Diaminobenzyl alcohol |

| Zn/NH4Cl | 3-Amino-5-(hydroxyamino)phenyl)methanol |

The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack. Electron-rich species can react with the aromatic ring, although this is less common than the reduction of the nitro group itself. In some cases, direct nitration of five-membered heterocycles can occur using nitric acid in trifluoroacetic anhydride. researchgate.net

Cyclization and Annulation Reactions to Form Heterocyclic Systems

The presence of multiple functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic compounds. pitt.edu

The amino and hydroxymethyl groups, or their derivatives, can participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles. For example, the reaction of a derivative, 2-amino-1-(4-nitrophenyl)ethanol, with various electrophilic reagents can lead to the formation of oxazaheterocycles like 1,3-oxazolidin-2-ones and morpholin-2,3-diones. researchgate.net

Furthermore, the diamino derivative, obtained from the reduction of the nitro group, can be used to construct heterocycles. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines or other nitrogen-containing fused rings. The synthesis of pyridazine (B1198779) derivatives has been reported through a one-pot, three-component reaction involving malononitrile, arylglyoxals, and hydrazine (B178648) hydrate. scielo.org.za The amino group can also be a key component in the synthesis of pyrano[2,3-c]pyrazole derivatives. researchgate.net

The general principle of dehydrative cyclization is a powerful tool for forming nitrogen-containing heterocycles from precursors containing amino and hydroxyl groups. pitt.edu This can be achieved using stoichiometric dehydrating agents or through metal-catalyzed processes. pitt.edu

Formation of Oxygen-Containing Heterocycles

The unique arrangement of amino, hydroxymethyl, and nitro functional groups on the aromatic ring of this compound makes it a versatile precursor for the synthesis of various heterocyclic structures. While direct cyclization of this compound itself is a subject of specific synthetic studies, the reactivity of the core (3-nitrophenyl) moiety is instrumental in building complex heterocyclic systems.

Research into the synthesis of novel 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives demonstrates the utility of precursors containing the 3-nitrophenyl group. In one study, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone was used as a key starting material. nih.gov Through a regioselective cyclocondensation reaction with cyanothioacetamide in the presence of a basic catalyst, this cyclohexanone (B45756) derivative was converted into 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. nih.gov This reaction highlights how the 3-nitrophenyl group can be incorporated into a complex, fused heterocyclic system which also contains an oxygen atom in the form of a hydroxyl group.

Further derivatization of this isoquinoline-thione scaffold was achieved by reacting it with various N-aryl-2-chloroacetamides. This led to the formation of (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides, which could then be cyclized to produce 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides. nih.gov These multi-step syntheses illustrate a pathway where the 3-nitrophenyl substituent is a stable component of a molecule that undergoes extensive chemical transformation to build fused oxygen- and sulfur-containing heterocyclic systems. nih.gov

Table 1: Examples of Synthesized Heterocycles Incorporating the (3-Nitrophenyl) Moiety

| Compound Name | Starting Material | Reagents | Yield (%) | Ref. |

|---|---|---|---|---|

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone | Cyanothioacetamide, Piperidine | 96 | nih.gov |

| 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide | 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 2-Chloroacetamide, Sodium Acetate (B1210297) | 91 | nih.gov |

Exploration of Intramolecular Interactions and Reactivity

The reactivity of this compound is profoundly influenced by the electronic interplay of its three functional groups and the potential for various intra- and intermolecular interactions. The molecule contains an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) positioned meta to each other on the benzene (B151609) ring, along with a hydroxymethyl group (-CH2OH). vulcanchem.com This substitution pattern creates a unique electronic distribution within the molecule, which governs its chemical behavior. vulcanchem.com

The potential for hydrogen bonding is a key aspect of the molecule's structure and interactions. To understand these possibilities, the simpler analogue, (3-Aminophenyl)methanol, provides a valuable reference. Crystal structure analysis of (3-Aminophenyl)methanol reveals a cooperative network of intermolecular hydrogen bonds. iucr.orgnih.gov In this structure, the oxygen atom of the hydroxyl group acts as a twofold acceptor for hydrogen bonds from the amino groups of neighboring molecules. iucr.org Simultaneously, the nitrogen atom of the amino group serves as an acceptor for a hydrogen bond from the hydroxyl group of another molecule. iucr.org This network of N-H···O and O-H···N interactions links the molecules together, forming an extended two-dimensional framework. iucr.orgnih.gov

In this compound, the addition of the strongly electron-withdrawing and polar nitro group introduces further complexity and potential for interaction. The oxygen atoms of the nitro group can act as hydrogen bond acceptors. However, the formation of an intramolecular hydrogen bond between the hydroxymethyl group and the adjacent nitro group is not guaranteed. Studies on other molecules containing both alcohol and nitro functionalities have shown an absence of such intramolecular hydrogen bonds, with intermolecular bonding patterns being favored. nih.gov The competition between the formation of an intramolecular hydrogen bond and the more stable intermolecular hydrogen-bonded networks is a critical factor. rsc.org

Table 2: Potential Non-covalent Interactions in this compound

| Interaction Type | Donor Group | Acceptor Group | Interaction Nature | Ref. |

|---|---|---|---|---|

| Hydrogen Bond | Amino (-NH2) | Hydroxyl (-OH) | Intermolecular | iucr.orgnih.gov |

| Hydrogen Bond | Hydroxyl (-OH) | Amino (-NH2) | Intermolecular | iucr.orgnih.gov |

| Hydrogen Bond | Hydroxyl (-OH) | Nitro (-NO2) | Intermolecular or Intramolecular | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 3 Amino 5 Nitrophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily 1H and 13C, chemists can map out the connectivity and chemical environment of atoms within a molecule.

1H NMR Chemical Shift Analysis

Proton (1H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In derivatives of (3-Amino-5-nitrophenyl)methanol, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups.

For example, in the 1H NMR spectrum of the derivative 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide, the protons on the 3-nitrophenyl ring appear in the aromatic region. nih.gov Signals observed between δ 7.51 and δ 8.18 ppm are characteristic of protons attached to an aromatic ring bearing a nitro group. nih.gov The protons of the amino group (NH2) and hydroxyl group (OH) are also identifiable. The OH proton typically appears as a singlet, with one derivative showing this signal at δ 5.05 ppm. nih.gov The chemical shift of NH protons can vary, with signals appearing as singlets in the range of δ 7.10 ppm to δ 13.83 ppm in various nitrophenyl-containing heterocyclic derivatives. nih.gov

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Ar-H (Aromatic) | 7.51 - 8.18 | m, d |

| OH (Alcohol) | ~5.0 | s |

| NH (Amide/Amine) | 7.10 - 13.83 | s |

| CH, CH2, CH3 (Aliphatic) | 1.23 - 4.79 | m, d, s |

13C NMR Chemical Shift Analysis

Carbon-13 (13C) NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents. In this compound, the aromatic carbon signals are spread over a range influenced by the substituents.

| Carbon Type | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-NO2 | ~148 - 152 |

| C-NH2 | ~145 - 150 |

| Aromatic CH | ~105 - 130 |

| C-CH2OH | ~140 - 145 |

| CH2OH | ~60 - 65 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks between the neighboring protons on the aromatic ring, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign which proton is bonded to which carbon. For the title compound, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene (B1212753) protons of the CH2OH group to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing connectivity across quaternary (non-protonated) carbons, such as the aromatic carbons bonded to the amino and nitro groups. For instance, an HMBC spectrum would reveal correlations from the aromatic protons to the carbons bearing the functional groups, confirming the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C7H8N2O3, corresponding to a molecular weight of approximately 168.15 g/mol . chemicalbook.comsigmaaldrich.com

In a mass spectrum of this compound, the molecular ion peak (M+•) would be expected at m/z 168. The fragmentation of this ion under techniques like electrospray ionization (ESI) or electron ionization (EI) would likely involve the loss of stable neutral molecules or radicals. nih.gov Common fragmentation pathways for this structure could include:

Loss of a hydroxyl radical (•OH, 17 Da) or water (H2O, 18 Da) from the methanol (B129727) group.

Loss of the nitro group (NO2, 46 Da).

Cleavage of the C-C bond between the aromatic ring and the methanol group, leading to characteristic benzyl-type fragments. The analysis of these fragment ions helps to piece together and confirm the molecular structure derived from NMR and IR data.

Molecular Weight Determination and Fragmentation Pathways

The nominal molecular weight of this compound (C7H8N2O3) is 168.15 g/mol . chemicalbook.com In mass spectrometry, this would be observed as the molecular ion peak (M+) in techniques like electron ionization (EI) or as a protonated molecule [M+H]+ in softer ionization methods like electrospray ionization (ESI).

While specific fragmentation pathways for this compound are not extensively documented, general fragmentation patterns for related nitroaromatic and benzyl (B1604629) alcohol compounds can be inferred. Common fragmentation pathways for protonated amino acids and related compounds often involve the loss of small, stable molecules such as water (H2O) and carbon monoxide (CO). nih.gov For nitroaromatic compounds, the fragmentation is often directed by the nitro group and can involve complex rearrangements. The fragmentation of deprotonated heterocyclic amino acids has been shown to involve cleavages of the ring structure. nih.gov For deprotonated nitrile amino acids, the fragmentation is dependent on the alkyl chain length, with competing losses of CO2 and HCN observed. nih.gov

Table 1: Postulated Fragmentation of this compound

| Fragment Ion | Proposed Structure/Loss | m/z (relative to [M+H]+) |

| [M+H-H2O]+ | Loss of a water molecule | 151 |

| [M+H-CH2O]+ | Loss of formaldehyde | 139 |

| [M-NO2]+ | Loss of a nitro radical | 122 |

Note: This table represents hypothetical fragmentation patterns based on the general principles of mass spectrometry and data from related compounds.

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation systems.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the substituted benzene ring, which acts as the primary chromophore. The presence of both an amino group (an auxochrome) and a nitro group (a chromophore) significantly influences the electronic transitions.

Generally, aromatic nitro compounds exhibit two main types of absorption bands:

π → π* transitions: These are typically high-intensity bands arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring.

n → π* transitions: These are lower-intensity bands resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital.

In related nitroaniline compounds, charge-transfer (CT) bands are also prominent. These transitions involve the transfer of electron density from the electron-donating amino group to the electron-withdrawing nitro group through the π-system of the benzene ring. These CT bands are often responsible for the color of these compounds. For example, in a newly synthesized azo-dye containing a p-nitrophenyl group, a bathochromic (red) shift was observed for the π→π* transition with increasing solvent polarity, indicative of a charge-transfer character. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Type of Transition | Expected Wavelength Range (nm) |

| n → π | ~350 |

| π → π (Charge Transfer) | ~375-400 |

Note: The values in this table are estimations based on data for related nitroaniline and nitrophenol compounds and are subject to solvent effects. researchgate.net

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly impact the position and intensity of absorption bands in the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism. The study of solvent effects can provide insights into the nature of the electronic transitions and the change in dipole moment between the ground and excited states.

For transitions with a charge-transfer character, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths) for π → π* transitions and a hypsochromic shift (a shift to shorter wavelengths) for n → π* transitions. researchgate.net This is because polar solvents will stabilize the more polar excited state in a CT transition to a greater extent than the ground state, thus lowering the energy gap for the transition. Studies on nitrophenols have shown that solute-solvent interactions can cause shifts in the absorption spectra. rsc.org For instance, the absorption spectrum of 2,4-dinitrophenol (B41442) shows a blue shift in 2-propanol compared to water. rsc.org In another study on a p-nitroaniline derivative, a bathochromic shift of 39 nm was observed for the π→π* transition when the solvent was changed from n-hexane to the more polar acetonitrile (B52724). researchgate.net

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Crystallography

Single-crystal X-ray crystallography can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. While a specific crystal structure for this compound is not publicly available, analysis of related structures would be informative.

For a molecule like this compound, one would expect the crystal packing to be significantly influenced by hydrogen bonding. The amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group (-NO2) and the hydroxyl group can act as hydrogen bond acceptors. These interactions would play a crucial role in the formation of a stable, three-dimensional crystal lattice. The planarity of the benzene ring and the nitro group would also influence the packing arrangement.

Conformational Analysis and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The three-dimensional architecture and solid-state packing of this compound and its related derivatives are governed by a sophisticated interplay of molecular conformation and various intermolecular forces. The presence of a flexible hydroxymethyl group alongside strong hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro and hydroxyl groups) dictates the molecule's structure and its supramolecular assembly.

Conformational Analysis

The conformation of the molecule is significantly influenced by the orientation of its substituents relative to the phenyl ring. In a closely related analogue, (3-Aminophenyl)methanol, the hydroxymethyl group is not coplanar with the aromatic system. nih.gov X-ray diffraction studies on this analogue revealed a dihedral angle of 33.0 (2)° between the hydroxymethyl group and the plane of the benzene ring. nih.gov This non-planar conformation is a common feature in such structures. For derivatives, the conformation can be more complex; for instance, the pyran ring in methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate adopts a flattened-boat conformation. nih.gov

Intermolecular Interactions: Hydrogen Bonding

Hydrogen bonding is a dominant force in the crystal packing of aminobenzyl alcohols and their nitro derivatives. The amino (-NH₂) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the oxygen atoms of the hydroxyl and nitro groups, along with the nitrogen of the amino group, can act as acceptors.

In the crystal structure of (3-Aminophenyl)methanol, a cooperative network of hydrogen bonds is observed. The hydroxyl oxygen atom accepts two hydrogen bonds from the amino groups of a neighboring molecule, while the amino nitrogen atom accepts a hydrogen bond from the hydroxyl group of another molecule. nih.gov This intricate network can be described using graph-set analysis, which provides descriptors for the hydrogen-bonding motifs. nih.gov In more complex nitrophenyl derivatives, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are crucial for linking molecules, often forming distinct ring motifs, such as the R²₂(12) motif observed in centrosymmetric dimers. nih.gov These primary interactions are fundamental to building extended three-dimensional architectures. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Motif Descriptor | Compound Reference |

| Hydrogen Bond | N—H | O (hydroxyl) | C¹₁(7) | (3-Aminophenyl)methanol nih.gov |

| Hydrogen Bond | O—H | N (amino) | C¹₁(7) | (3-Aminophenyl)methanol nih.gov |

| Hydrogen Bond | N—H | N | R²₂(12) | Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate nih.gov |

| Hydrogen Bond | N—H | O (carbonyl) | - | Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate nih.gov |

This table presents examples of hydrogen bonding motifs found in (3-Aminophenyl)methanol and a related nitrophenyl derivative, illustrating the common patterns of intermolecular connectivity.

Intermolecular Interactions: π-π Stacking

While hydrogen bonding is a primary organizing force, π-system interactions also contribute to the stability of the crystal lattice. However, classical π-π stacking is not always a prominent feature in this class of compounds. For (3-Aminophenyl)methanol, significant π-stacking is absent, with the shortest distance between the centroids of two aromatic rings being a relatively large 5.5741 (10) Å. nih.gov Similarly, in the structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, no classical π–π or C—H⋯π interactions are observed. nih.gov

| Interaction Type | Contribution (%) | Compound Reference |

| H⋯O/O⋯H | 29.7% | Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate nih.gov |

| H⋯H | 28.7% | Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate nih.gov |

| H⋯C/C⋯H | 16.0% | Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate nih.gov |

| H⋯N/N⋯H | 12.9% | Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate nih.gov |

This table shows the relative contributions of various intermolecular contacts to the crystal packing of a nitrophenyl derivative, as determined by Hirshfeld surface analysis. nih.gov It highlights the predominance of contacts involving hydrogen atoms.

Biological Activity and Biomedical Applications of 3 Amino 5 Nitrophenyl Methanol Derivatives

Antimicrobial and Antibiotic Properties

The antimicrobial potential of derivatives of (3-Amino-5-nitrophenyl)methanol is rooted in the well-established bioactivity of nitroaromatic compounds. These compounds are known to exhibit a broad spectrum of activity against various microorganisms.

Mechanism of Action of Nitro Compounds as Antimicrobials

The antimicrobial action of nitro compounds is generally accepted to be a result of their reductive bioactivation within the microbial cell. This process involves the enzymatic reduction of the nitro group (—NO₂) to form highly reactive intermediates, such as nitroso (—NO) and hydroxylamine (B1172632) (—NHOH) species, as well as superoxide (B77818) radicals. These toxic intermediates can then interact with and damage critical cellular macromolecules, including DNA, leading to nuclear damage and ultimately, cell death. aminer.cn This mechanism of action is a key factor in the antimicrobial efficacy of many nitro-containing drugs.

The reduction of the nitro group is often a crucial step for the activation of these compounds into potent antimicrobial agents. For instance, the widely used 5-nitroimidazole drugs require intracellular reduction to form a short-lived but critical nitro anion radical, which is central to their mechanism of action. aminer.cn

Structure-Activity Relationship Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies on various nitroaromatic compounds have provided insights into the features that govern their antimicrobial potency. While specific SAR studies on this compound derivatives are not extensively documented in publicly available research, general principles from related compounds can be extrapolated.

Furthermore, research on amino/nitro-substituted 3-arylcoumarins revealed that the substitution pattern on the 3-arylcoumarin scaffold is a key determinant of antibacterial activity against Staphylococcus aureus. nih.gov This suggests that for derivatives of this compound, modifications to the core structure and the nature and position of other substituents would likely modulate their antimicrobial efficacy.

| Compound/Derivative Class | Organism | Activity (MIC) | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | nih.govgoogle.com |

| Ciprofloxacin (Reference) | Moraxella catarrhalis | 9 µM | nih.govgoogle.com |

| Amino/nitro-substituted 3-arylcoumarins | Staphylococcus aureus | Activity comparable to standards | nih.gov |

Anticancer and Antineoplastic Activity

The exploration of nitroaromatic compounds as potential anticancer agents has been an active area of research. The cytotoxic properties of these molecules are often linked to their ability to be reductively activated in the hypoxic environment characteristic of solid tumors.

Cellular Toxicity and Mechanisms of Action

The anticancer mechanism of many nitroaromatic compounds is linked to their ability to act as prodrugs that are selectively activated in the low-oxygen (hypoxic) conditions found in many tumors. This activation often involves enzymatic reduction of the nitro group to generate cytotoxic species that can damage DNA and other cellular components, leading to cancer cell death.

For example, nitrobenzyl derivatives of the well-known anticancer agent camptothecin (B557342) have been investigated as potential hypoxia-activated prodrugs. The rationale is that the nitrobenzyl group would render the drug less toxic under normal oxygen conditions, but upon entering a hypoxic tumor environment, the nitro group would be reduced, releasing the active cytotoxic agent. nih.govnih.gov

Evaluation in Cancer Cell Lines and In Vivo Models

Several studies have evaluated the anticancer potential of nitrobenzyl derivatives in various cancer cell lines. In a study involving C-10 substituted derivatives of SN-38, a potent camptothecin analog, the 3-nitrobenzyl derivative showed reduced cytotoxicity against human leukemia K562 cells compared to the parent compound. This reduction in toxicity is a prerequisite for a successful prodrug strategy.

The following table summarizes the in vitro cytotoxicity data for these compounds:

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| SN-38 (parent compound) | K562 | 3.0 | nih.govnih.gov |

| 2-nitrobenzyl-SN-38 | K562 | 25.9 | nih.govnih.gov |

| 3-nitrobenzyl-SN-38 | K562 | 12.2 | nih.govnih.gov |

| 4-nitrobenzyl-SN-38 | K562 | 58.0 | nih.govnih.gov |

These results indicate that the position of the nitro group on the benzyl (B1604629) substituent significantly influences the compound's cytotoxic activity. While not direct derivatives of this compound, these findings for a 3-nitrobenzyl analogue provide valuable insights into the potential behavior of such compounds.

Antitubercular Activity

Nitroaromatic compounds have emerged as a promising class of agents in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. Several nitro-containing drugs have shown potent activity against both drug-susceptible and drug-resistant strains of the bacterium.

Research into the antitubercular properties of compounds structurally related to this compound has revealed critical structure-activity relationships. Specifically, studies on 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles have identified the 3,5-dinitrobenzyl moiety as being crucial for high in vitro antimycobacterial activity. nih.govnih.gov

In a key investigation to understand the role of the nitro groups, analogues were synthesized where one of the nitro groups was replaced. This included the synthesis of 3-amino-5-nitrobenzyl analogues. The evaluation of these compounds demonstrated a significant loss of antimycobacterial activity. nih.govnih.gov This finding strongly suggests that both nitro groups in the 3,5-dinitro configuration are essential for the potent antitubercular effect observed in the parent compounds. The reduction of one nitro group to an amino group, as is present in this compound, appears to be detrimental to this specific biological activity.

| Compound Class | Activity against M. tuberculosis | Reference |

| 3,5-Dinitrobenzyl analogues | High activity | nih.govnih.gov |

| 3-Amino-5-nitrobenzyl analogues | Loss of activity | nih.govnih.gov |

| 3-Nitro-5-(trifluoromethyl)benzyl analogues | Loss of activity | nih.govnih.gov |

Immunosuppressive Properties

A thorough search of scientific databases yields no direct studies reporting the immunosuppressive properties of this compound or its derivatives. However, the broader class of amino alcohol derivatives has been a subject of investigation for immunomodulatory effects. For instance, some synthesized amino alcohol derivatives have demonstrated moderate to potent inhibitory activity on mouse peripheral blood lymphocytes, suggesting potential as candidates for safer immunosuppressants. This indicates that the core structure of an amino alcohol could serve as a scaffold for developing new immunosuppressive agents. Future research could explore whether the specific substitutions on the phenyl ring of this compound derivatives could confer or enhance such activities.

Other Reported Biological Activities (e.g., Antihypertensive, Antiparasitic)

Direct evidence for the antihypertensive or antiparasitic activities of this compound derivatives is not available in the current body of scientific literature. However, the presence of the nitrophenyl group suggests potential for these activities based on studies of other nitroaromatic compounds.

Antihypertensive Properties: Certain nitrophenyl derivatives have been investigated for their cardiovascular effects. For example, some dihydropyridine (B1217469) derivatives containing a nitrophenyl group have shown potent antihypertensive and vasorelaxant actions. These effects are often attributed to their ability to act as calcium channel blockers. While the substitution pattern of this compound differs significantly, the presence of the nitro-substituted aromatic ring provides a rationale for investigating its derivatives for potential effects on blood pressure.

Antiparasitic Properties: The nitroaromatic scaffold is a well-established feature in a number of antiparasitic drugs. nih.gov The mechanism of action for many of these compounds involves the bioreductive activation of the nitro group within the parasite, leading to the formation of toxic metabolites that damage cellular components. nih.gov For instance, nitroimidazoles are effective against a range of anaerobic bacteria and parasites. nih.gov Given this precedent, derivatives of this compound could be explored for their potential efficacy against various parasitic infections.

Drug Design and Development Considerations

In the absence of specific data for this compound derivatives, this section will discuss general principles of drug design and development applicable to this class of compounds.

Pharmacophore Identification and Lead Optimization

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For nitroaromatic compounds, the nitro group itself is often a key pharmacophoric feature, particularly for activities like antiparasitic action where it undergoes bioreduction. nih.gov

Pharmacophore modeling studies on other classes of nitroaromatic compounds, such as those with antitubercular activity, have identified key features necessary for their action. These typically include the nitro group, an aromatic ring, and hydrogen bond acceptors. nih.gov For the development of this compound derivatives as potential therapeutic agents, a similar approach could be employed. This would involve synthesizing a library of derivatives with systematic modifications to the amino and methanol (B129727) groups and evaluating their biological activity. The resulting structure-activity relationship (SAR) data would be crucial for identifying the key pharmacophoric features and for lead optimization to enhance potency and selectivity.

Metabolic Pathways and Biotransformation

The metabolic fate of a drug candidate is a critical factor in its development. For aromatic compounds, metabolism often involves oxidation, reduction, and conjugation reactions. A study on the in vitro activation of 2-amino-6-nitrobenzyl alcohol, a compound structurally related to this compound, provides some insight into its potential metabolic pathways. This study suggested that the primary activation step involves sulfation of the benzyl alcohol by sulfotransferases present in the liver cytosol, leading to the formation of a reactive sulfate (B86663) ester that can bind to DNA. nih.gov

It is plausible that this compound could undergo similar metabolic activation. The amino group could also be a site for metabolic transformations, such as N-acetylation or N-hydroxylation. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, with each step having different biological consequences. Understanding these metabolic pathways is essential for predicting the compound's efficacy, potential toxicity, and pharmacokinetic profile.

Toxicophore Considerations for Nitro Groups

The nitro group is often flagged as a "toxicophore," a chemical moiety associated with toxicity. chemicalbook.comnih.govnih.gov The primary concern with nitroaromatic compounds is their potential for genotoxicity and mutagenicity. chemicalbook.comnih.gov This toxicity is often linked to the metabolic reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can covalently bind to cellular macromolecules like DNA and proteins.

The decision to incorporate a nitro group in a drug candidate, therefore, requires a careful assessment of the risk-benefit profile. In some therapeutic areas, such as antiparasitic and anticancer chemotherapy, the cytotoxicity associated with the nitro group is harnessed for therapeutic effect, targeting the pathogen or cancer cells. nih.govchemicalbook.com However, for other indications, the potential for toxicity might outweigh the benefits. In the development of this compound derivatives, it would be crucial to thoroughly evaluate the toxicological profile of any lead compounds to ensure an acceptable safety margin.

Applications in Materials Science and Polymer Chemistry

Polymerization and Cross-linking Applications

The dual functionality of (3-Amino-5-nitrophenyl)methanol, possessing both an amine and a hydroxyl group, allows it to act as a monomer or a cross-linking agent in polymerization reactions. These groups can react with various complementary functional groups to build polymer chains and networks.

The amino and hydroxyl moieties of this compound can participate in different types of polymerization reactions. The amino group can form amide bonds with carboxylic acids or acyl chlorides, or react with isocyanates to form urea (B33335) linkages. Simultaneously, the methanol (B129727) (hydroxyl) group can form ester bonds or ether linkages. This versatility enables its incorporation into a wide range of polymer backbones, including polyesters, polyamides, and polyurethanes.

When used as a cross-linking agent, it can connect linear polymer chains, forming a three-dimensional network. This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The nitro group, while generally unreactive in these polymerization processes, significantly influences the electronic properties and reactivity of the other functional groups and imparts specific characteristics to the final polymer.

A significant application of molecules with a structure similar to this compound is in the design of self-immolative linkers for stimuli-responsive polymers. Self-immolative systems are designed to degrade in a controlled manner in response to a specific trigger. The fundamental design of many such linkers involves an aromatic ring with an electron-donating group (like an amino group) positioned para or ortho to a benzylic leaving group (the point of attachment to the polymer or a cargo molecule).

In the case of this compound, the amino group can act as the trigger-responsive element. Once an external stimulus unmasks the amino group (e.g., by cleaving a protecting group), it donates electron density into the aromatic ring, initiating a 1,6-elimination reaction. This electronic cascade results in the cleavage of the bond at the benzylic methanol position, leading to the release of a connected molecule and the disassembly of the linker. ambeed.com This "head-to-tail" degradation is a key feature of self-immolative polymers. While the meta substitution pattern in this compound is less common for classical 1,6-elimination, the underlying principle of stimulus-induced electronic rearrangement remains relevant for designing specialized degradable polymers.

Optoelectronic Materials

The electronic structure of this compound makes it a candidate for the development of optoelectronic materials. The molecule possesses a strong electron-donating amino group and a powerful electron-withdrawing nitro group attached to the same π-conjugated aromatic system. This "push-pull" configuration is a well-established strategy for creating molecules with significant second-order nonlinear optical (NLO) properties.

NLO materials can alter the properties of light, such as its frequency, and are crucial for applications in telecommunications, optical computing, and laser technology. The large difference in electron affinity between the donor and acceptor groups in this compound leads to a substantial molecular dipole moment and hyperpolarizability, which are prerequisites for NLO activity. While specific studies on this compound for this purpose are not extensively documented, related nitro-aniline derivatives are a classic family of NLO chromophores. Research into similar structures suggests its potential as a building block for NLO-active polymers or as a component in guest-host systems where it is dispersed within a polymer matrix. chem960.com

Coordination Chemistry and Ligand Design

In the field of coordination chemistry, this compound is an attractive ligand for the synthesis of metal complexes and metal-organic frameworks (MOFs). ambeed.com The amino and hydroxyl groups can both serve as coordination sites, binding to metal ions to form stable complexes. Depending on the metal center and reaction conditions, it can act as a monodentate ligand (binding through either the nitrogen or the oxygen atom) or as a bidentate chelating ligand, although the meta arrangement of the functional groups would lead to a less common, larger chelate ring.

The presence of the nitro group is also significant; it modulates the electron density on the aromatic ring and, consequently, the donor strength of the coordinating groups. This electronic tuning can influence the stability, reactivity, and the resulting physical properties (e.g., magnetic or optical) of the metal complex. Furthermore, the bifunctional nature of the molecule allows it to act as a linker, connecting multiple metal centers to form extended one-, two-, or three-dimensional structures, which is the foundational principle of MOFs. These materials are investigated for applications in gas storage, catalysis, and sensing. ambeed.comambeed.com

Functional Materials Development

The unique combination of functional groups makes this compound a versatile precursor for a variety of functional materials. Its potential applications are diverse and leverage its chemical reactivity and inherent properties.

Precursor for Dyes and Pigments: The chromophoric nature of the nitroaniline scaffold means it can be used as a starting material for synthesizing azo dyes or other colored compounds.

Building Block for Energetic Materials: The nitro group is a key component of many energetic materials. While this compound itself is not a primary explosive, it can serve as a synthon for more complex, high-energy-density materials.

Development of Sensors: By incorporating this molecule into a polymer or onto a surface, its interaction with specific analytes could lead to a detectable change in its optical or electronic properties. For instance, metal complexes derived from it could be used to sense specific ions.

Tribochromic Materials: It has been listed as a raw material for tribochromic compounds, which are materials that change color in response to mechanical force or pressure. chem960.com This property is of interest for developing stress sensors and security papers.

The table below summarizes the key functional groups of this compound and their roles in the development of various materials.

| Functional Group | Position | Role in Materials Science | Potential Applications |

| Amino Group (-NH₂) | C3 | Polymerization (Amide/Urea formation), Electron Donor, Coordination Site | Polyamides, Polyureas, Self-Immolative Polymers, NLO Materials, Metal Complexes |

| Nitro Group (-NO₂) | C5 | Electron Acceptor, Electronic Modulation, Energetic Component | NLO Materials, Dyes, Energetic Materials, Ligand Modification |

| Methanol Group (-CH₂OH) | C1 | Polymerization (Ester/Ether formation), Leaving Group, Coordination Site | Polyesters, Polyethers, Self-Immolative Polymers, Metal Complexes |

Advanced Analytical Method Development for 3 Amino 5 Nitrophenyl Methanol Detection and Quantification

Chromatographic Methods

Chromatographic techniques are paramount for the separation, identification, and quantification of (3-Amino-5-nitrophenyl)methanol in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stand out as the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of analytical chemistry, and developing a robust method for this compound requires careful optimization of several key parameters to ensure accurate and reproducible results. drawellanalytical.com The process involves a systematic approach to selecting the appropriate column, mobile phase, and detection strategy. drawellanalytical.com

The composition of the mobile phase is a critical factor that governs the retention and elution of this compound on the HPLC column. phenomenex.com Optimization is key to achieving good peak shape, resolution, and analysis time. mastelf.com For a reversed-phase HPLC method, which is common for polar aromatic compounds like this compound, the mobile phase typically consists of a mixture of water and an organic solvent. researchgate.net

Solvent Selection: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. mastelf.comresearchgate.net Acetonitrile is often preferred due to its lower viscosity and better UV transparency. mastelf.com The choice between them can affect selectivity.

pH and Buffers: The pH of the mobile phase is crucial as it influences the ionization state of the analyte. phenomenex.com The amino group in this compound is basic, and its degree of protonation will change with pH. Operating within a pH range of 2 to 8 is typical for silica-based columns. mastelf.com To maintain a stable pH and ensure reproducible retention times, a buffer is often incorporated into the aqueous portion of the mobile phase. sigmaaldrich.com Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are necessary when the method is intended to be compatible with mass spectrometry. sigmaaldrich.com

Gradient vs. Isocratic Elution: An isocratic elution, where the mobile phase composition remains constant, can be used if all components of interest are well-resolved in a reasonable time. drawellanalytical.com However, for complex samples or to improve peak shape, a gradient elution is often employed. drawellanalytical.com This involves changing the proportion of the organic solvent over the course of the analysis. drawellanalytical.com

Interactive Data Table: Example of a Mobile Phase Gradient for this compound Analysis

Below is an example of a gradient elution program that could be developed for the analysis of this compound. The mobile phase consists of component A (e.g., 0.1% formic acid in water) and component B (e.g., acetonitrile).

| Time (minutes) | % Component A (Aqueous) | % Component B (Organic) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 2.0 | 95 | 5 | 1.0 |

| 15.0 | 40 | 60 | 1.0 |

| 20.0 | 5 | 95 | 1.0 |

| 25.0 | 5 | 95 | 1.0 |

| 25.1 | 95 | 5 | 1.0 |

| 30.0 | 95 | 5 | 1.0 |

This table represents a hypothetical gradient program for illustrative purposes.

The choice of the stationary phase is fundamental to achieving the desired separation. For a polar compound like this compound, reversed-phase columns are typically the first choice. researchgate.net

C18 Columns: C18 (or ODS, octadecylsilane) columns are the most widely used reversed-phase columns. researchgate.net They provide good retention for a broad range of molecules. A C18 column would be a suitable starting point for developing a method for this compound.

Other Phases: If a C18 column does not provide adequate separation or peak shape, other stationary phases could be considered. Phenyl-hexyl phases can offer alternative selectivity for aromatic compounds due to π-π interactions. For highly polar compounds, an aqueous C18 or a polar-embedded phase might provide better retention and peak shape.

Column Dimensions: The dimensions of the column (length, internal diameter, and particle size) affect efficiency, analysis time, and solvent consumption. Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency and allow for faster analyses, which is characteristic of Ultra-High-Performance Liquid Chromatography (UHPLC). sielc.com

This compound possesses chromophores—the aromatic ring and the nitro group—that absorb ultraviolet (UV) light, making UV detection a suitable strategy.

UV Detection: A standard UV detector set at a single wavelength corresponding to an absorption maximum of the analyte can be used for quantification.

Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides a significant advantage over a standard UV detector. researchgate.net It acquires the entire UV-visible spectrum for every point in the chromatogram. This capability is useful for:

Peak Purity Analysis: Confirming that a chromatographic peak corresponds to a single compound.

Compound Identification: Comparing the acquired spectrum with that of a known standard.

Method Development: Allowing for the selection of the optimal detection wavelength post-analysis.

For this compound, the nitro and amino substituents on the benzene (B151609) ring would likely result in strong UV absorbance, making DAD a powerful tool for both quantification and identity confirmation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. nih.gov

The interface between the LC and the MS is the ionization source, which converts the analyte molecules into gas-phase ions. The efficiency of this process is crucial for sensitivity. sigmaaldrich.com

Ionization Modes:

Electrospray Ionization (ESI): ESI is the most common ionization technique for polar molecules like this compound. It can be operated in either positive or negative ion mode.

Positive Mode: The amino group can be readily protonated, making positive mode ESI a strong candidate. The expected ion would be the protonated molecule [M+H]⁺.

Negative Mode: While less likely to be the primary choice, deprotonation could potentially occur, leading to an [M-H]⁻ ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another option, generally suited for less polar molecules, but can be effective for a wide range of compounds.

Optimization involves adjusting source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperature to maximize the signal for the ion of interest. nih.gov

Fragmentation (MS/MS): In tandem mass spectrometry, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). ut.ee This process generates characteristic product ions. The fragmentation pattern serves as a structural fingerprint, greatly enhancing the certainty of identification.

For quantification, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to monitor one or more specific transitions from a precursor ion to a product ion. This is a highly selective and sensitive method for quantification. nih.gov

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound

The following table illustrates potential parameters for an LC-MS/MS method.

| Parameter | Setting |

| Compound | This compound |